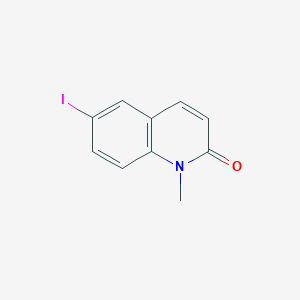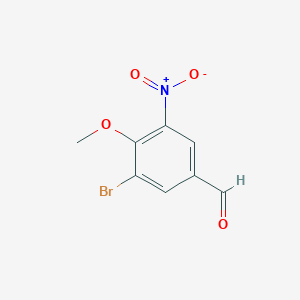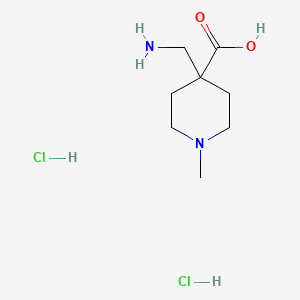
4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with an aminomethyl group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride typically involves the reaction of 1-methylpiperidine with formaldehyde and hydrogen cyanide to form the intermediate compound, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the reaction and control the pH levels.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications, such as in the treatment of neurological disorders, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar in structure but with a benzoic acid ring instead of a piperidine ring.
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: Contains an indole ring and has been studied for its antiviral properties.
Uniqueness
4-(Aminomethyl)-1-methyl-piperidine-4-carboxylic acid;dihydrochloride is unique due to its specific piperidine ring structure, which imparts different chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research applications where specific interactions with molecular targets are required.
属性
分子式 |
C8H18Cl2N2O2 |
|---|---|
分子量 |
245.14 g/mol |
IUPAC 名称 |
4-(aminomethyl)-1-methylpiperidine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-10-4-2-8(6-9,3-5-10)7(11)12;;/h2-6,9H2,1H3,(H,11,12);2*1H |
InChI 键 |
RHCXPVHFKUJGIM-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)(CN)C(=O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine](/img/structure/B13911888.png)
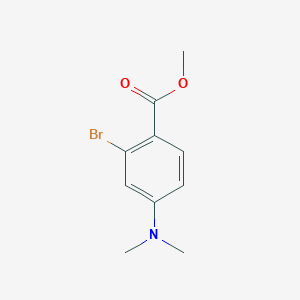
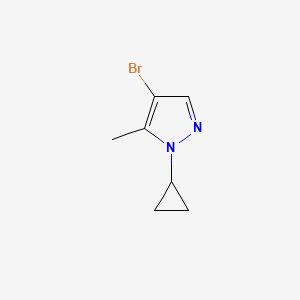
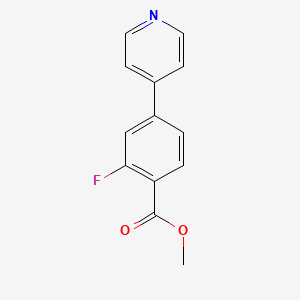
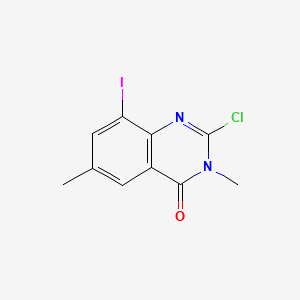
![tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate](/img/structure/B13911907.png)
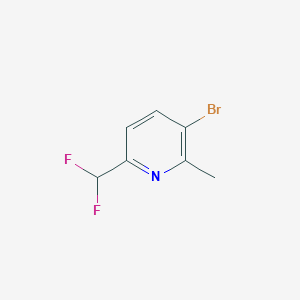
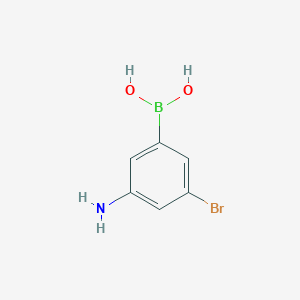
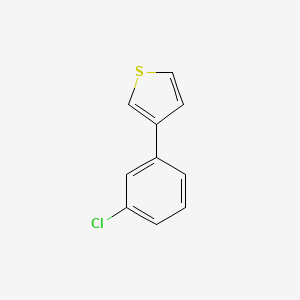
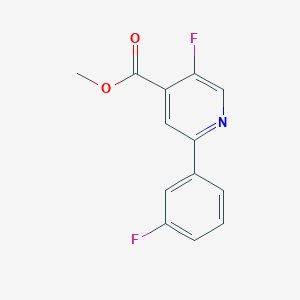
![Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13911942.png)
![2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13911950.png)
